molecular formula C9H15NO4S B126934 1-Hydroxy-2-(N-acetylcysteinyl)-3-butene CAS No. 144889-51-0

1-Hydroxy-2-(N-acetylcysteinyl)-3-butene

Cat. No. B126934
M. Wt: 233.29 g/mol
InChI Key: CVFXMLXLNNEEJM-MQWKRIRWSA-N
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Description

1-Hydroxy-2-(N-acetylcysteinyl)-3-butene (HNE-MA) is a biomarker of oxidative stress that is generated from the peroxidation of polyunsaturated fatty acids. HNE-MA has been extensively studied in the field of biochemistry and physiology due to its potential to be used as a diagnostic tool for various diseases.

Scientific Research Applications

Metabolism and Toxicity Studies

  • Species Differences in Metabolism : Research indicates species differences in the metabolism of 1,3-Butadiene (BD) to urinary metabolites, including 1-hydroxy-2-(N-acetylcysteinyl)-3-butene. These differences in metabolism could help explain the varying toxicity of BD across different species, such as mice, rats, hamsters, and monkeys (Sabourin et al., 1992).
  • Comparative Metabolite Analysis : Another study compared the ratios of metabolites, including 1-hydroxy-2-(N-acetylcysteinyl)-3-butene, in different species, suggesting a link between these ratios and epoxide hydrolase activities. This finding is significant for understanding species-specific responses to BD exposure (Bechtold et al., 1994).

Biomarker Research

  • Biomarkers in Occupational Exposure : A study on Czech workers exposed to BD utilized urinary concentrations of 1-hydroxy-2-(N-acetylcysteinyl)-3-butene as biomarkers. This approach aids in assessing health risks in industrial settings (Albertini et al., 2003).

Chemical Reactions and Derivatives

  • Solvolysis Reactions : Research into solvolysis reactions of certain compounds has explored the creation of products like 1-hydroxy-2-phenyl-3-butene, providing insight into chemical reaction mechanisms and pathways (Jia et al., 2002).

Tobacco Carcinogen and Toxicant Biomarkers

  • Smoking Cessation Studies : The persistence of tobacco smoke carcinogen and toxicant biomarkers, including 1-hydroxy-2-(N-acetylcysteinyl)-3-butene, was evaluated in smokers who quit smoking. This research contributes to understanding the impact of smoking on human exposure to various toxic substances (Carmella et al., 2009).

Catalysis Research

  • Catalytic Synthesis Studies : The catalytic synthesis of related compounds, such as 1-Hydroxy-2-methyl-4-acetyloxy-2-butene, offers insights into industrial applications and process optimizations (Wang Zai-zhong, 2006).

Exposure and Bioactivation Studies

  • Exposure and Bioactivation Research : Studies on exposure to BD and its bioactivation to DNA-reactive metabolites include analyses of urinary biomarkers like 1-hydroxy-2-(N-acetylcysteinyl)-3-butene. This research is crucial for understanding the health effects of BD and developing specific biomarkers for epidemiological studies (Kotapati et al., 2012).

properties

IUPAC Name

(2R)-2-acetamido-3-(1-hydroxybut-3-en-2-ylsulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4S/c1-3-7(4-11)15-5-8(9(13)14)10-6(2)12/h3,7-8,11H,1,4-5H2,2H3,(H,10,12)(H,13,14)/t7?,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVFXMLXLNNEEJM-MQWKRIRWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSC(CO)C=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CSC(CO)C=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70932440
Record name S-(1-Hydroxybut-3-en-2-yl)-N-(1-hydroxyethylidene)cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70932440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hydroxy-2-(N-acetylcysteinyl)-3-butene

CAS RN

144889-51-0
Record name 1-Hydroxy-2-(N-acetylcysteinyl)-3-butene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144889510
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-(1-Hydroxybut-3-en-2-yl)-N-(1-hydroxyethylidene)cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70932440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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